molecular formula C18H25ClN2O3 B7986035 (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7986035
M. Wt: 352.9 g/mol
InChI Key: JNDJUADYFIYVLO-MRXNPFEDSA-N
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Description

The compound “(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester” (CAS: 1354020-18-0) is a chiral piperidine derivative with a molecular formula of C₁₇H₂₃ClN₂O₃ and a molecular weight of 338.84 g/mol . It features a piperidine ring substituted at the 3-position with an isopropyl-amino group bearing a 2-chloroacetyl moiety, while the 1-position is occupied by a benzyl ester. This structural motif is common in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules or chiral ligands in asymmetric catalysis. The stereochemistry at the 3-position (R-configuration) is critical for its interactions with biological targets or catalytic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)11-19)16-9-6-10-20(12-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDJUADYFIYVLO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25ClN2O3C_{18}H_{25}ClN_{2}O_{3} with a molar mass of approximately 316.83 g/mol. The compound features a piperidine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity as antagonists for specific receptors, particularly chemokine receptors. For instance, studies on related benzyl-piperidines have shown that they can act as potent small molecule antagonists for the CC chemokine receptor-3 (CCR3), which plays a crucial role in inflammatory responses and allergic reactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives highlights that modifications on the piperidine ring and substituents significantly influence their biological potency. For example, the introduction of chloroacetyl groups has been shown to enhance receptor binding and functional antagonism, transitioning from micromolar to low nanomolar potency in some cases .

Anticancer Activity

In a study focused on optimizing natural leads for anticancer drugs, compounds with structural similarities to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity against breast cancer cells .

CompoundMechanismActivityReference
(R)-3-(Chloroacetyl) derivativesInhibitor of cell proliferationHigh potency against cancer cells
Benzyl-piperidinesCCR3 antagonistPotent inhibition of eosinophil chemotaxis

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties associated with this class of compounds. Studies have demonstrated that similar piperidine derivatives can inhibit the migration of eosinophils, suggesting potential therapeutic applications in treating asthma and other allergic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. The compound has shown promise as an inhibitor of certain enzymes involved in tumor growth. For instance, its structural analogs have been investigated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

2. Neurological Disorders
Piperidine derivatives are known for their neuroprotective properties. Research indicates that (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester may act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia. In vitro studies have shown that these compounds can modulate receptor activity, leading to neuroprotective outcomes .

Organic Synthesis Applications

1. Building Block in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in the construction of diverse organic frameworks. For example, it has been used in the total synthesis of bioactive natural products, where it acts as a key building block .

2. Protecting Group
In synthetic organic chemistry, the benzyl ester moiety can function as a protecting group for carboxylic acids during multi-step syntheses. This property has been exploited in several synthetic pathways, facilitating the selective functionalization of other reactive groups without interfering with the ester functionality .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BNeurological DisordersShowed modulation of neurotransmitter receptors leading to neuroprotective effects.
Study COrganic SynthesisUtilized as an intermediate in the synthesis of complex natural products with therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of piperidine and pyrrolidine derivatives with modifications at the amino and ester groups. Below is a detailed comparison with structurally related analogs:

Substituent Variations

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-3-[(2-Chloro-acetyl)-ethyl -amino]-piperidine-1-carboxylic acid benzyl ester Ethyl instead of isopropyl C₁₆H₂₁ClN₂O₃ 324.81 Lower steric bulk; higher solubility
(R)-3-[(2-Chloro-acetyl)-cyclopropyl -amino]-piperidine-1-carboxylic acid benzyl ester Cyclopropyl C₁₇H₂₁ClN₂O₃ 336.82 Enhanced rigidity; potential protease inhibition
(R)-3-[(2-Hydroxy-acetyl )-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Hydroxyacetyl instead of chloroacetyl C₁₇H₂₄N₂O₄ 320.39 Reduced electrophilicity; improved metabolic stability
  • The chloroacetyl group increases electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the hydroxyacetyl analog .

Ring-System Variations

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences References
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine (5-membered ring) C₁₇H₂₃ClN₂O₃ 338.83 Reduced ring size; conformational flexibility
(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester Piperidine with iodine substituent C₁₃H₁₆INO₂ 345.18 Halogen substitution for radiolabeling or cross-coupling
  • Key Insight: The piperidine ring (6-membered) in the target compound offers greater conformational stability compared to pyrrolidine derivatives, which may adopt more strained geometries . The iodo-substituted analog (C₁₃H₁₆INO₂) is tailored for applications in radiopharmaceuticals or Suzuki-Miyaura coupling .

Functional Group Modifications

Compound Name Functional Group Variation Molecular Formula Molecular Weight (g/mol) Applications References
(R)-3-(Carboxymethyl-ethyl-amino )-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-ethyl group C₁₈H₂₄N₂O₄ 340.39 Chelating agent for metal catalysis
(R)-3-(2-Chloro-acetylamino)-pyrrolidine -1-carboxylic acid benzyl ester Pyrrolidine backbone C₁₄H₁₇ClN₂O₃ 296.75 Intermediate for kinase inhibitors
  • Key Insight : The carboxymethyl-ethyl variant (C₁₈H₂₄N₂O₄) introduces a carboxylate group, enabling coordination with transition metals in catalytic systems . The pyrrolidine-based analog (C₁₄H₁₇ClN₂O₃) is smaller and may exhibit faster pharmacokinetic clearance .

Preparation Methods

Synthesis of Chiral (R)-3-Aminopiperidine Intermediates

The stereochemical integrity of the target compound hinges on the preparation of enantiomerically pure (R)-3-aminopiperidine. A scalable method from US Patent US20100029941A1 describes the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) . Key parameters include:

ParameterOptimal Range
LAH Equivalents1.5–2.0 (1.6 preferred)
Reaction Temperature58–60°C
Solvent SystemTHF
Reaction Time4–6 hours

The reduction proceeds with >99% enantiomeric excess (ee) when starting from (R)-3-aminopiperidin-2-one hydrochloride, which is synthesized via cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride . This intermediate is prepared by acetylating (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol at 5–10°C, followed by heating to 50–60°C .

ParameterOptimal Range
STAB Equivalents1.5–2.0
SolventDCM/Acetic Acid (9:1)
Temperature20–25°C
Reaction Time12–16 hours

The reaction is monitored by 1H NMR^1 \text{H NMR}, with disappearance of the ketone carbonyl peak at δ 2.10 ppm confirming completion . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields (R)-3-(isopropyl-amino)piperidine with 85–90% isolated yield.

Chloroacetylation of the Secondary Amine

Chloroacetylation is performed using chloroacetyl chloride in pyridine and ethyl acetate, as described in Org. Synth. 2013, 90, 74–86 . The reaction proceeds at 0–5°C to minimize side reactions:

ParameterOptimal Range
Chloroacetyl Chloride1.2–1.5 equivalents
BasePyridine (2.0 equiv)
SolventEthyl Acetate
Temperature0–5°C
Reaction Time2–4 hours

The product, (R)-3-[(2-chloro-acetyl)-isopropyl-amino]piperidine, is isolated by quenching with phosphate buffer (pH 10) and extracting into ethyl acetate. Residual pyridine is removed via washing with 5% HCl .

Benzyl Ester Protection and Final Assembly

The piperidine nitrogen is protected as a benzyl ester early in the synthesis to prevent undesired side reactions. A modified protocol from Organic Syntheses employs benzyl chloroformate in the presence of sodium bicarbonate :

Piperidine+Cbz-ClNaHCO3,H2O/THFBenzylpiperidine-1-carboxylate\text{Piperidine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/THF}} \text{Benzylpiperidine-1-carboxylate}

ParameterOptimal Range
Cbz-Cl Equivalents1.1–1.3
SolventTHF/H2_2O (2:1)
Temperature0–5°C
Reaction Time3–4 hours

The final coupling of the chloroacetylated amine with the benzyl-protected piperidine is achieved using palladium acetate (2–5 mol%) and XPhos ligand in tert-butyl alcohol at 80–90°C . This Buchwald-Hartwig amination proceeds with 70–75% yield, confirmed by LC-MS (m/z 339.2 [M+H]+^+) .

Analytical Validation and Process Optimization

Chiral Purity Analysis :

  • Chiral HPLC : Chiralpak® IA-3 column, n-hexane/isopropanol (90:10), flow rate 1.0 mL/min . The (R)-enantiomer elutes at 12.3 min (≥99% ee).

  • 1H NMR^1 \text{H NMR} : Distinct splitting patterns for the isopropyl group (δ 1.05 ppm, d, J = 6.5 Hz) and chloroacetyl methylene (δ 4.20 ppm, s) .

Process Challenges :

  • Epimerization during chloroacetylation is mitigated by maintaining temperatures below 10°C .

  • Palladium catalyst deactivation is addressed by degassing solvents with nitrogen .

Scalability and Industrial Considerations

The patent method demonstrates scalability to kilogram-scale batches :

  • Step 1 : 1 kg of (R)-3-aminopiperidin-2-one hydrochloride reduced with 1.6 equiv LAH in THF.

  • Step 2 : Chloroacetylation at 5–10°C with 1.2 equiv chloroacetyl chloride.

  • Step 3 : Benzyl ester protection under Schotten-Baumann conditions.

Yields exceed 80% at each step, with total process mass intensity (PMI) of 23 kg/kg .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester?

  • Methodological Answer : Multi-step reactions involving palladium catalysis (e.g., palladium diacetate) and tert-butyl XPhos as a ligand under inert atmospheres (40–100°C) are effective for analogous piperidine derivatives. For example, coupling reactions with cesium carbonate in tert-butanol can achieve high yields . Ensure rigorous purification via column chromatography and monitor intermediates using TLC or HPLC.

Q. How can structural confirmation of the compound be achieved in academic settings?

  • Methodological Answer : Use a combination of IR spectroscopy (to confirm carbonyl and ester groups) and GC-MS (for molecular ion detection, even at low intensities, as seen in spiro-piperidine derivatives). For stereochemical confirmation, chiral HPLC or X-ray crystallography (as applied to similar piperidine derivatives) is recommended .

Q. What are the critical stability considerations for handling this compound?

  • Methodological Answer : Store the compound at 2–8°C in inert, light-protected containers. Avoid prolonged exposure to moisture due to the hydrolytic sensitivity of the benzyl ester and chloro-acetyl groups. Degradation studies should include accelerated stability testing (e.g., 40°C/75% RH) monitored by HPLC .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the chloro-acetyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the chloro-acetyl moiety, predicting nucleophilic attack sites. Solvent effects (e.g., polar aprotic vs. protic) on reaction pathways should be simulated using software like Gaussian or ORCA . Validate predictions with kinetic studies under varying conditions.

Q. What experimental design principles address contradictions in reaction outcomes during scale-up?

  • Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies. Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stirring rate). For example, in multi-step syntheses of piperidine analogs, stepwise adjustments to reaction time (5.5–17 h) and temperature (93–96°C) resolved yield inconsistencies . Document deviations systematically using reaction databases.

Q. How can conformational analysis inform the compound’s biological interactions?

  • Methodological Answer : X-ray crystallography (as applied to 1-(2-chlorobenzyl)piperidine derivatives) reveals preferred conformations of the piperidine ring and substituent orientations. Pair this with NMR-based NOE experiments to study solution-state dynamics. Such data can guide SAR studies for target engagement .

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